molecular formula C12H10N4O3 B8581158 2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide

2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide

Cat. No.: B8581158
M. Wt: 258.23 g/mol
InChI Key: PSBGCAWYJQGOBB-UHFFFAOYSA-N
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Description

2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a pyrimidinyl group at the N-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 2-methylbenzoic acid to introduce the nitro group at the 5-position. This is followed by the formation of the benzamide core through an amide coupling reaction with pyrimidin-5-amine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the pyrimidinyl group can bind to specific enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide is unique due to the presence of both the nitro and pyrimidinyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide

InChI

InChI=1S/C12H10N4O3/c1-8-2-3-10(16(18)19)4-11(8)12(17)15-9-5-13-7-14-6-9/h2-7H,1H3,(H,15,17)

InChI Key

PSBGCAWYJQGOBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 2L round bottom flask with mechanical stirring was charged with 2-methyl-5-nitrobenzoic acid (20 g), HATU (38 g) and diisopropylamine (32 mL) in DMF (90 mL). This mixture was stirred for 30 min then pyrimidin-5-amine was added and the reaction was stirred for 18 hr. The LCMS showed complete conversion. DMF was removed under vacuum as much as possible then water was added and a solid precipitated out (use mechanical stirring). The tan solid was filtered and rinsed with water, then taken up in EtOAc, washed with brine, dried over MgSO4, filtered and concentrated down. The crude was taken up in EtOAc and the product 45 precipitated out. This was filtered and the filtrate was concentrated down and taken up in EtOAc/Hex. After standing overnight, more solids were filtered and were combined with the first crop. 2-methyl-5-nitro-N-(pyrimidin-5-yl)benzamide 45 was obtained as a light yellow solid.
[Compound]
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Synthesis routes and methods II

Procedure details

In a 2 L round bottom flask with mechanical stirring was charged with 2-methyl-5-nitrobenzoic acid (20 g), HATU (38 g) and diisopropylamine (32 mL) in DMF (90 mL). This mixture was stirred for 30 min then pyrimidin-5-amine was added and the reaction was stirred for 18 hr. The LCMS showed complete conversion. DMF was removed under vacuum as much as possible then water was added and a solid precipitated out (use mechanical stirring). The tan solid was filtered and rinsed with water, then taken up in EtOAc, washed with brine, dried over MgSO4, filtered and concentrated down. The crude was taken up in EtOAc and the product 45 precipitated out. This was filtered and the filtrate was concentrated down and taken up in EtOAc/Hex. After standing overnight, more solids were filtered and were combined with the first crop. 2-methyl-5-nitro-N-(pyrimidin-5-yl)benzamide 45 was obtained as a light yellow solid.
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